

DNL-201: Application and Protocols for High-Throughput Screening Assays

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Compound of Interest

Compound Name: Dnl-201

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Introduction

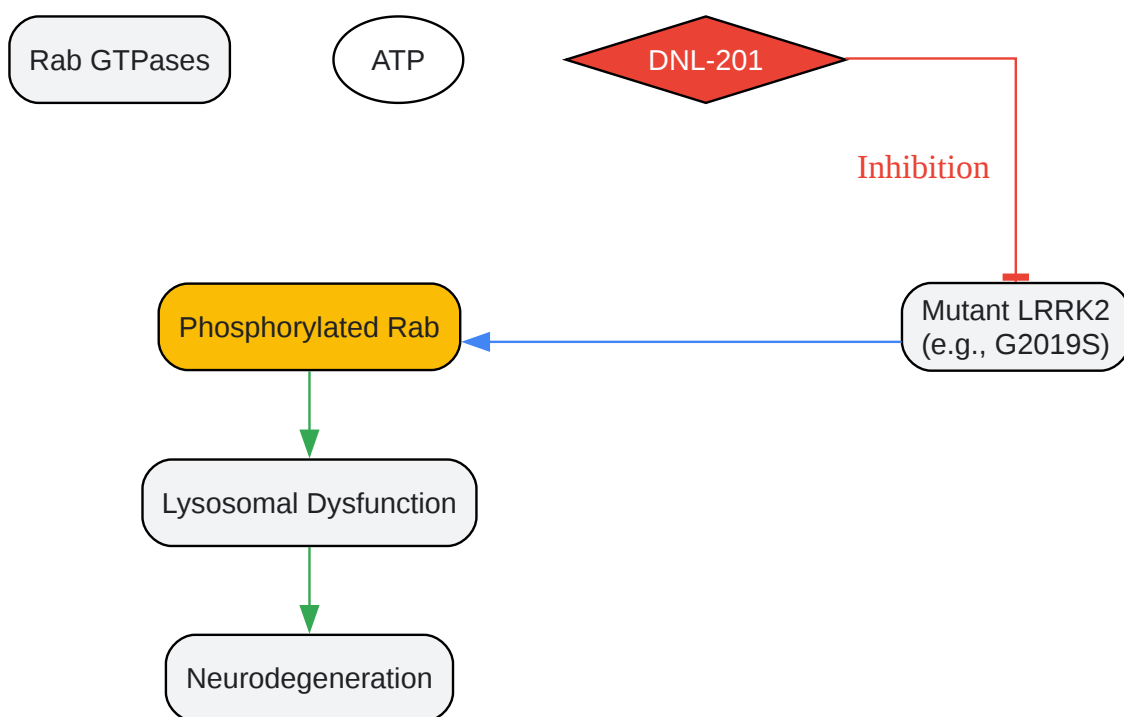
DNL-201 is a potent, selective, and central nervous system (CNS) penetrant small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene, particularly the G2019S substitution, are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). These mutations lead to increased LRRK2 kinase activity, which is thought to impair lysosomal function and contribute to the neurodegenerative processes in PD. [1][2] **DNL-201**, by inhibiting LRRK2 kinase activity, presents a promising therapeutic strategy to counter these pathological effects.[1][3]

These application notes provide detailed protocols for utilizing **DNL-201** as a reference compound in high-throughput screening (HTS) assays designed to identify and characterize novel LRRK2 inhibitors. The methodologies described focus on robust, cell-based assays that measure the phosphorylation of LRRK2 at serine 935 (pS935), a key biomarker of LRRK2 kinase activity.[3][4]

LRRK2 Signaling Pathway

Mutations in LRRK2 can lead to its hyperactivation, resulting in the increased phosphorylation of downstream substrates, such as Rab GTPases. This aberrant signaling is believed to disrupt vesicular trafficking and lysosomal function, key pathological features of Parkinson's disease.

DNL-201 acts by competitively binding to the ATP pocket of the LRRK2 kinase domain, thereby inhibiting its catalytic activity and the subsequent phosphorylation cascade.



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Caption: LRRK2 Signaling Pathway and **DNL-201** Inhibition.

Quantitative Data

DNL-201 has demonstrated high potency in inhibiting LRRK2 kinase activity in various assays. The following table summarizes the key quantitative data for **DNL-201** and a related compound, providing a benchmark for HTS campaigns.

Compound	Assay Type	Target	Parameter	Value
DNL-201 (GNE-0877)	Cellular	LRRK2	IC50	3 nM[5]
DNL-201 (GNE-0877)	Biochemical	LRRK2	Ki	0.7 nM[5]
LRRK2-IN-1	Cellular (TR-FRET)	LRRK2 G2019S	IC50	~40 nM[6]

High-Throughput Screening Experimental Workflow

A typical workflow for a high-throughput screen to identify novel LRRK2 inhibitors involves several key stages, from initial compound screening to hit validation and characterization.



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Caption: High-Throughput Screening Workflow for LRRK2 Inhibitors.

Experimental Protocols

The following are detailed protocols for two common HTS assays suitable for identifying and characterizing LRRK2 inhibitors. **DNL-201** should be used as a positive control to establish assay performance and for comparison of novel compounds.

TR-FRET Cellular Assay for LRRK2 pS935

This protocol is adapted from established methods for measuring LRRK2 phosphorylation at Ser935 in a cellular context using Time-Resolved Förster Resonance Energy Transfer (TR-FRET) technology.[6][7]

Materials:

- Cell Line: U-2 OS or SH-SY5Y cells
- Transduction Reagent: BacMam LRRK2-GFP (Wild-Type or G2019S mutant)
- Detection Reagents: Terbium (Tb)-labeled anti-LRRK2 pS935 antibody
- Assay Plates: 384-well, low-volume, white, solid bottom
- Control Inhibitor: **DNL-201**
- Lysis Buffer: 6X Lysis Buffer
- Assay Medium: Opti-MEM or other suitable medium

Protocol:

- Cell Transduction:
 - Transduce cells with BacMam LRRK2-GFP according to the manufacturer's instructions. The optimal amount of BacMam reagent should be determined empirically.[6]
 - Incubate for 24 hours to allow for LRRK2-GFP expression.
- Cell Plating:
 - Harvest transduced cells and resuspend in assay medium.
 - Plate cells into a 384-well assay plate at a predetermined optimal density.
 - Incubate for 20-24 hours.
- Compound Treatment:
 - Prepare serial dilutions of test compounds and **DNL-201** in assay medium.
 - Add the compounds to the cells and incubate for 90 minutes at 37°C.[6]

- Cell Lysis and Detection:
 - Add 6X Lysis Buffer containing the Tb-labeled anti-LRRK2 pS935 antibody directly to the wells.
 - Incubate at room temperature for 1-2 hours to allow for cell lysis and antibody binding.
- Data Acquisition:
 - Read the plate on a TR-FRET compatible plate reader, measuring the emission at 490 nm (donor) and 520 nm (acceptor).
 - Calculate the 520/490 nm emission ratio.
- Data Analysis:
 - Plot the emission ratio against the compound concentration.
 - Determine the IC50 values using a non-linear regression analysis.

AlphaLISA Cellular Assay for LRRK2 pS935

This protocol outlines the use of an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) SureFire® Ultra™ kit for the detection of LRRK2 phosphorylation at Ser935.^{[8][9]}

Materials:

- Cell Line: Adherent (e.g., HEK293, A549) or suspension cells (e.g., Jurkat)
- Assay Kit: AlphaLISA SureFire Ultra Human and Mouse Phospho-LRRK2 (Ser935) Detection Kit (containing Acceptor beads, Donor beads, and Lysis Buffer)
- Assay Plates: 384-well OptiPlate™
- Control Inhibitor: **DNL-201**
- Culture Plates: 96-well tissue culture treated plates

Protocol:

- Cell Culture and Treatment:
 - Seed cells in a 96-well culture plate and incubate overnight.
 - Treat cells with serial dilutions of test compounds and **DNL-201** for the desired time (e.g., 1-2 hours).
- Cell Lysis:
 - Remove the culture medium.
 - Add 1X Lysis Buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
- Assay Procedure (in 384-well OptiPlate™):
 - Transfer a small volume of cell lysate (e.g., 10 µL) to the 384-well OptiPlate™.[\[10\]](#)
 - Add the Acceptor Mix (containing biotinylated antibody and CaptSure™-tagged antibody) and incubate for 1 hour at room temperature.[\[10\]](#)
 - Add the Donor Mix (containing streptavidin-coated Donor beads) and incubate for 1 hour at room temperature in the dark.[\[10\]](#)
- Data Acquisition:
 - Read the plate on an Envision® or other Alpha-enabled plate reader.
- Data Analysis:
 - The amount of light emission is proportional to the amount of phosphorylated LRRK2.
 - Plot the AlphaLISA signal against the compound concentration and determine the IC50 values.

Conclusion

DNL-201 serves as an invaluable tool for the development and validation of high-throughput screening assays aimed at discovering novel LRRK2 inhibitors. The protocols described herein for TR-FRET and AlphaLISA-based cellular assays provide robust and reproducible methods for assessing LRRK2 kinase activity. By utilizing **DNL-201** as a reference compound, researchers can confidently identify and characterize new chemical entities with therapeutic potential for Parkinson's disease and other LRRK2-associated neurodegenerative disorders.

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